Nuclease Resistance Profile: Exonuclease Stability of 5'-O-Methylcytidine-Modified RNA
5'-O-Methylation of cytidine has been reported to enhance the resistance of RNA molecules to degradation by exonucleases compared to unmodified RNA . This is a class-level inference drawn from the known effects of terminal ribose modifications on nuclease activity, which typically impede the binding and catalytic efficiency of exoribonucleases. While 2'-O-methylation is a widely adopted strategy for broad nuclease resistance, the 5'-O-methyl group provides a distinct, less sterically hindered modification at the 5'-terminus, potentially offering a different resistance profile. Quantitative comparative data for this specific compound against 2'-O-methylcytidine in standardized nuclease assays are not currently available in the public literature; therefore, this evidence is classified as a class-level inference based on established structure-activity relationships.
| Evidence Dimension | Exonuclease resistance of modified RNA |
|---|---|
| Target Compound Data | Reported to enhance exonuclease resistance |
| Comparator Or Baseline | Unmodified cytidine (baseline) |
| Quantified Difference | Qualitative assessment: enhanced resistance; no quantitative kinetic data (e.g., Kcat, Km, or half-life) available |
| Conditions | Inferred from general ribonuclease assay principles; specific enzyme and buffer conditions not detailed. |
Why This Matters
For applications requiring prolonged RNA half-life in vitro or in vivo, the nuclease resistance profile directly influences experimental success, guiding the selection of this modification over unmodified cytidine for RNA therapeutics and molecular probes.
